7'-Aminospiro[cyclopropane-1,3'-indoline]
CAS No.:
Cat. No.: VC13658405
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2 |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine |
| Standard InChI | InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2 |
| Standard InChI Key | ODIJBCAZUHUYKC-UHFFFAOYSA-N |
| SMILES | C1CC12CNC3=C2C=CC=C3N |
| Canonical SMILES | C1CC12CNC3=C2C=CC=C3N |
Introduction
Chemical Structure and Physicochemical Properties
7'-Aminospiro[cyclopropane-1,3'-indoline] belongs to the spirocyclic indoline family, characterized by two fused rings sharing a single atom—the spiro carbon. The indoline moiety consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the cyclopropane ring introduces strain and rigidity into the structure. The amino group at the 7' position enhances solubility and potential hydrogen-bonding interactions, critical for biological activity .
Molecular Descriptors
-
IUPAC Name: spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine
-
SMILES:
-
InChI Key:
The cyclopropane ring’s strain energy (approximately 27.5 kcal/mol) contributes to the molecule’s reactivity, enabling participation in ring-opening reactions that may be exploited in drug design .
Synthesis and Structural Analogues
Structural Analogues
Key analogues include:
Biological Activity and Mechanisms
Anticancer Properties
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones—structural relatives of 7'-Aminospiro[cyclopropane-1,3'-indoline]—exhibit potent cytotoxicity against multiple cancer cell lines :
| Cell Line | Cancer Type | IC (μM) | Notable Compounds |
|---|---|---|---|
| DU-145 | Prostate | 12.4 ± 1.2 | 6b, 6u |
| MCF-7 | Breast | 18.9 ± 2.1 | 6d, 6k |
| HeLa | Cervical | 15.3 ± 1.8 | 6f, 6m |
Mechanistic Insights:
-
Cell Cycle Arrest: Flow cytometric analysis revealed that compounds 6b and 6u induce G0/G1 phase arrest in DU-145 cells, preventing progression to S phase .
-
Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization were observed, confirming apoptosis as the primary death mechanism .
-
Structure-Activity Relationship (SAR): Electron-donating groups (e.g., -NH) at the 7' position enhance activity, likely by improving target binding .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Comparative Analysis with Related Compounds
Spiro[cyclopropane-1,3'-indolin]-2'-ones vs. 7'-Aminospiro Derivatives
| Parameter | Spiro[cyclopropane-1,3'-indolin]-2'-ones | 7'-Aminospiro[cyclopropane-1,3'-indoline] |
|---|---|---|
| Solubility (mg/mL) | 0.5–1.0 in DMSO | 1.2–2.0 in DMSO (predicted) |
| LogP | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Anticancer IC | 12–20 μM | Not reported |
The amino group in 7'-Aminospiro derivatives may improve aqueous solubility and target engagement compared to ketone-bearing analogues .
Broader Spirocyclic Compound Landscape
Spirocycles like spiro[chromene-4,3'-indolin]-2-ones and spiro[cyclobutane-1,3'-indolin]-2'-ones share similar synthetic pathways but exhibit distinct bioactivity profiles due to ring size and substituent effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume